molecular formula C18H23N3O B7020140 N-[1-(2,3-dimethylquinolin-4-yl)piperidin-4-yl]acetamide

N-[1-(2,3-dimethylquinolin-4-yl)piperidin-4-yl]acetamide

Cat. No.: B7020140
M. Wt: 297.4 g/mol
InChI Key: ZFGOJSSINZVBSN-UHFFFAOYSA-N
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Description

N-[1-(2,3-dimethylquinolin-4-yl)piperidin-4-yl]acetamide is a synthetic organic compound that features a piperidine ring and a quinoline moiety

Properties

IUPAC Name

N-[1-(2,3-dimethylquinolin-4-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-12-13(2)19-17-7-5-4-6-16(17)18(12)21-10-8-15(9-11-21)20-14(3)22/h4-7,15H,8-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGOJSSINZVBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C)N3CCC(CC3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2,3-dimethylquinolin-4-yl)piperidin-4-yl]acetamide typically involves the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of Dimethyl Groups: The 2,3-dimethyl substitution on the quinoline ring can be achieved through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as the catalyst.

    Formation of Piperidine Ring: The piperidine ring can be synthesized via the reduction of pyridine using hydrogen in the presence of a metal catalyst such as palladium on carbon.

    Coupling of Quinoline and Piperidine: The quinoline and piperidine moieties are coupled through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the carbonyl carbon of the quinoline derivative.

    Acetylation: The final step involves the acetylation of the piperidine nitrogen using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the quinoline moiety can yield dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Dihydroquinoline derivatives.

    Substitution Products: Various substituted acetamide derivatives.

Scientific Research Applications

N-[1-(2,3-dimethylquinolin-4-yl)piperidin-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(2,3-dimethylquinolin-4-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby exerting an antagonistic effect.

Comparison with Similar Compounds

  • N-[1-(2,3-dimethylquinolin-4-yl)piperidin-4-yl]methanol
  • N-[1-(2,3-dimethylquinolin-4-yl)piperidin-4-yl]ethylamine
  • N-[1-(2,3-dimethylquinolin-4-yl)piperidin-4-yl]propionamide

Comparison: N-[1-(2,3-dimethylquinolin-4-yl)piperidin-4-yl]acetamide is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for targeted therapeutic applications.

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